molecular formula C12H10F6ISb B13981863 Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) CAS No. 52754-92-4

Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-)

Cat. No.: B13981863
CAS No.: 52754-92-4
M. Wt: 516.86 g/mol
InChI Key: MQGZQWMSOMMOAC-UHFFFAOYSA-H
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Description

Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) is a hypervalent iodine compound known for its unique chemical properties and applications in various fields of science and industry. This compound is part of the iodonium salts family, which are widely used as reagents in organic synthesis due to their ability to facilitate mild and selective arylation reactions .

Preparation Methods

The synthesis of iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of diphenyliodonium salts with hexafluoroantimonic acid. The general synthetic route includes the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound is known for its ability to participate in electrophilic aromatic substitution reactions, where it acts as an arylating agent.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It is also used in coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed from these reactions are typically arylated derivatives of the nucleophiles .

Scientific Research Applications

Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) involves the transfer of an aryl group to a nucleophile. This process typically occurs through an electrophilic aromatic substitution mechanism, where the iodonium compound acts as an electrophile, facilitating the formation of a new bond between the aryl group and the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) can be compared with other iodonium salts, such as:

    Diphenyliodonium Chloride: Similar in structure but uses chloride as the counterion.

    Phenyl(2,4,6-trimethylphenyl)iodonium Tetrafluoroborate: Another iodonium salt with different aryl groups and counterion.

    Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate: Features tert-butyl groups and hexafluorophosphate as the counterion.

The uniqueness of iodonium, diphenyl-, (OC-6-11)-hexafluoroantimonate(1-) lies in its high reactivity and selectivity in arylation reactions, as well as its stability and ease of handling compared to other iodonium salts .

Properties

CAS No.

52754-92-4

Molecular Formula

C12H10F6ISb

Molecular Weight

516.86 g/mol

IUPAC Name

antimony(5+);diphenyliodanium;hexafluoride

InChI

InChI=1S/C12H10I.6FH.Sb/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;;;;;/h1-10H;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

MQGZQWMSOMMOAC-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5]

Origin of Product

United States

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